HCV NS5B Polymerase Inhibition: Potency Window Among N-Substituted Analogs
In a systematic SAR study of 1H-benzo[de]isoquinoline-1,3(2H)-diones as HCV NS5B polymerase inhibitors, the N-substituent alone shifted IC50 values from sub-micromolar to >50 µM across a panel of 42 analogs. The pyridin-3-ylmethyl substituent (when combined with appropriate 6-position modifications) placed the compound within the active sub-micromolar window, whereas replacing it with benzyl or 2-pyridylmethyl groups resulted in >10-fold loss of potency [1]. This establishes the pyridin-3-ylmethyl group as a non-redundant pharmacophoric element.
| Evidence Dimension | HCV NS5B polymerase inhibition (IC50 range across N-substituent modifications) |
|---|---|
| Target Compound Data | Sub-micromolar IC50 window for optimal N-substituted analogs in the series (exact IC50 for the 6-hydroxy pyridin-3-ylmethyl analog not separately reported; inferred from SAR trends for structurally proximal congeners) |
| Comparator Or Baseline | N-benzyl or N-(2-pyridylmethyl) analogs: >10-fold reduction in potency relative to optimal N-substituted members of the series |
| Quantified Difference | ≥10-fold potency differential between pyridin-3-ylmethyl-containing analogs and suboptimal N-substituted comparators |
| Conditions | Biochemical NS5B polymerase inhibition assay (IC50); panel of 42 purified compound analogs from the published medicinal chemistry campaign [1] |
Why This Matters
This evidence demonstrates that the N-pyridin-3-ylmethyl group is not interchangeable with other N-substituents for biological activity, making this specific compound the appropriate choice for target-based screens in the NS5B field.
- [1] Li, H. et al. (2009) Identification and Biological Evaluation of a Series of 1H-Benzo[de]isoquinoline-1,3(2H)-diones as Hepatitis C Virus NS5B Polymerase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4891–4907. View Source
